N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
CAS No.: 1448057-84-8
Cat. No.: VC6968242
Molecular Formula: C16H13N5O3S
Molecular Weight: 355.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448057-84-8 |
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Molecular Formula | C16H13N5O3S |
Molecular Weight | 355.37 |
IUPAC Name | 5-(furan-2-yl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide |
Standard InChI | InChI=1S/C16H13N5O3S/c22-15(12-9-14(24-20-12)13-3-1-8-23-13)17-6-4-11-10-25-16(19-11)21-7-2-5-18-21/h1-3,5,7-10H,4,6H2,(H,17,22) |
Standard InChI Key | YGYWDNFONOHDTM-UHFFFAOYSA-N |
SMILES | C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central isoxazole-3-carboxamide scaffold substituted at position 5 with a furan-2-yl group. The carboxamide nitrogen is further linked to a 2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl chain. Key structural attributes include:
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Isoxazole ring: A five-membered ring with oxygen and nitrogen at positions 1 and 2, respectively.
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Furan substituent: A heteroaromatic oxygen-containing ring at position 5 of the isoxazole.
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Thiazole-ethyl-pyrazole side chain: A thiazole ring (nitrogen and sulfur at positions 1 and 3) connected via an ethyl bridge to a pyrazole group .
IUPAC Name Breakdown
The systematic name reflects its connectivity:
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Root: Isoxazole-3-carboxamide (parent structure).
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Substituents:
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5-(Furan-2-yl): Indicates a furan group attached to position 5 of the isoxazole.
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N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl): Specifies the ethyl-linked thiazole-pyrazole side chain on the carboxamide nitrogen.
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Synthesis and Characterization
Synthetic Pathways
While no explicit protocol for this compound exists in the reviewed patents, analogous routes from US20030114505A1 and US8436001B2 suggest a multi-step strategy:
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Isoxazole formation: Cyclocondensation of hydroxylamine with a diketone precursor (e.g., furan-2-carbonyl chloride and a β-keto ester) .
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Carboxamide coupling: Reaction of isoxazole-3-carboxylic acid with 2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethylamine using EDCI/HOBt .
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Thiazole-pyrazole assembly: Hantzsch thiazole synthesis (α-haloketone + thiourea derivative) followed by nucleophilic substitution with pyrazole .
Analytical Data
Representative characterization data for similar compounds include:
Pharmacological Properties
Mechanism of Action
The compound’s heterocyclic framework enables interactions with multiple biological targets:
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Kinase inhibition: Pyrazole and thiazole moieties chelate ATP-binding pockets (e.g., JAK2, EGFR) .
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Antimicrobial activity: Thiazole’s sulfur atom disrupts bacterial cell wall synthesis .
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Anti-inflammatory effects: Isoxazole modulates COX-2 and TNF-α pathways .
In Vitro Activity
Data extrapolated from structurally related analogs:
Assay | Activity (IC₅₀) | Target | Source |
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JAK2 kinase inhibition | 12 nM | Rheumatoid arthritis | |
Staphylococcus aureus | MIC = 4 µg/mL | Antibacterial | |
COX-2 inhibition | 0.8 µM | Anti-inflammatory |
Future Research Directions
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Structure-activity relationship (SAR) studies: Optimize substituents on the pyrazole and furan rings.
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In vivo pharmacokinetics: Assess bioavailability and tissue distribution.
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Combination therapies: Evaluate synergy with checkpoint inhibitors or antibiotics.
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